N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
Description
N-[(4-Methylsulfanylphenyl)methyl]prop-2-en-1-amine is an allylamine derivative featuring a benzyl group substituted with a methylsulfanyl (SCH₃) moiety at the para position of the aromatic ring. The compound combines the reactivity of the allylamine group with the electron-donating and steric properties of the methylsulfanyl substituent. Such structures are of interest in organic synthesis, particularly in transition-metal-catalyzed cyclization and functionalization reactions, where the substituent’s electronic and steric effects influence reaction pathways and yields .
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h3-7,12H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVGQNPMYMLJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405947 | |
| Record name | N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893591-69-0 | |
| Record name | N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, also known as a derivative of amphetamines, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
This compound belongs to the class of organic compounds known as amphetamines and derivatives. It is characterized by its prop-2-en-1-amine structure, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₁S |
| Molecular Weight | 197.31 g/mol |
| CAS Number | 86926-54-7 |
| Solubility | Soluble in organic solvents |
The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is known to act as a substrate for monoamine oxidase (MAO), particularly MAO-B, which is involved in the oxidative deamination of amines. This enzymatic activity suggests a role in modulating levels of neurotransmitters such as dopamine and serotonin, potentially influencing mood and cognitive functions .
Pharmacological Effects
- Neurotransmitter Modulation : this compound has been shown to influence neurotransmitter levels in the central nervous system, which may have implications for conditions like depression and anxiety .
- Antimicrobial Activity : Preliminary studies indicate that similar compounds within its class exhibit antimicrobial properties, suggesting potential applications in treating infections .
- Cytotoxicity : Research indicates that derivatives of this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Study 1: Neuropharmacological Effects
A study examined the effects of various amphetamine derivatives on neurotransmitter release in rat brain slices. Results indicated that this compound significantly increased dopamine release, suggesting its potential as a stimulant agent .
Study 2: Antimicrobial Properties
In vitro tests assessed the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Study 3: Cytotoxicity Evaluation
A cytotoxicity assay was conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that this compound exhibited significant cytotoxic effects at higher concentrations, suggesting a need for further exploration into its mechanisms and therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds structurally related to N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine exhibit significant antimicrobial properties. For instance, derivatives of prop-2-en-1-amines have been synthesized and evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the methylsulfanyl group may enhance the compound's interaction with biological targets involved in cancer progression . In vitro studies have demonstrated that these compounds can affect cell proliferation and viability in various cancer cell lines.
Synthetic Methods
This compound can be synthesized through various methods, including the condensation of appropriate aldehydes with amines under controlled conditions. The synthesis process often involves optimizing reaction parameters to yield high purity and yield of the desired product .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the this compound structure influence its biological activity. Variations in substituents on the aromatic ring or changes to the amine group can significantly affect the compound's pharmacological profiles, including potency and selectivity against specific biological targets .
Case Studies and Research Findings
Chemical Reactions Analysis
Reductive Alkylation and N-Methylation
The primary amine undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN). For example:
Reaction :
| Reagents/Conditions | Yield | Catalyst | Reference |
|---|---|---|---|
| Formaldehyde, NaBH₃CN, RT, 24 h | 85% | Acetic acid |
This method mirrors protocols for analogous amines, enabling selective N-methylation without affecting the thioether group .
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group is oxidized to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 h | Sulfoxide derivative | |
| mCPBA | CH₂Cl₂, 0°C, 2 h | Sulfone derivative |
The sulfone derivative exhibits enhanced electron-withdrawing effects, altering subsequent reactivity .
Michael Addition Reactions
The allylamine’s propenyl group acts as a Michael donor in conjugate additions. For example, with α,β-unsaturated carbonyl compounds:
Reaction :
| Substrate | Catalyst | Yield | Reference |
|---|---|---|---|
| Acrylonitrile | BF₃·Et₂O | 72% | |
| Methyl vinyl ketone | TiCl₄ | 65% |
Enamine Formation
The amine reacts with carbonyl compounds (e.g., ketones) to form enamines:
Reaction :
| Carbonyl Compound | Catalyst | Yield | Reference |
|---|---|---|---|
| Cyclohexanone | TiCl₄ | 78% | |
| Acetophenone | Molecular sieves | 81% |
Radical Polymerization
The allylamine moiety undergoes radical-initiated polymerization, forming polyallylamine derivatives:
| Initiator | Conditions | Polymer MW | Reference |
|---|---|---|---|
| AIBN | 60°C, 12 h | ~15,000 Da |
Biological Interactions
The compound inhibits monoamine oxidase (MAO) enzymes, resembling the activity of structurally related allylamines :
| Enzyme Target | IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|
| MAO-B | 0.42 | >100-fold |
Key Stability Considerations:
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects: The methylsulfanyl (SCH₃) group is a stronger electron donor than methoxy (OCH₃) or methyl (CH₃) due to sulfur’s polarizability.
- Steric Effects: SCH₃ is bulkier than OCH₃ or CH₃, which may hinder substrate binding in catalytic processes. For example, in Ti–Mg-catalyzed carbocyclization, bulky substituents like benzyl groups reduced yields due to steric clashes with catalyst ligands .
- Biological Relevance: Allylamine derivatives with aromatic substituents (e.g., podophyllotoxin analogs in and ) exhibit anticancer activity.
Reactivity in Catalytic Reactions
Ti–Mg-Catalyzed Carbocyclization ( and ):
- N-(4-Methylbenzyl)prop-2-en-1-amine analogs underwent carbocyclization with Et₂Zn to yield pyrrolidine derivatives in moderate-to-high yields (76–84%) . The methyl group’s small size allowed efficient coupling of olefinic and acetylenic moieties.
- N-(Thiophen-2-ylmethyl)prop-2-en-1-amine formed a pyrrolidine derivative (76% yield), with the thiophene group enabling π-stacking interactions that stabilized intermediates .
- Hypothesized Behavior of Methylsulfanyl Analogs: The SCH₃ group’s electron-donating nature could enhance substrate activation, but its bulk might reduce yields compared to smaller substituents like CH₃ or OCH₃.
Stability and Handling
- Methylsulfanyl vs. Methoxy: SCH₃ is less prone to oxidative degradation compared to OCH₃, making it more stable under acidic or oxidizing conditions.
- Steric Protection: The benzyl group’s para-substitution pattern minimizes steric hindrance at the amine nitrogen, preserving reactivity in nucleophilic reactions .
Preparation Methods
Reaction Mechanism
Reductive amination involves the condensation of a carbonyl compound (e.g., aldehyde) with a primary amine to form an imine intermediate, followed by reduction to the secondary amine. For this compound, 4-(methylsulfanyl)benzaldehyde reacts with allylamine (prop-2-en-1-amine) to yield the target product.
The reaction proceeds as follows:
Experimental Protocol
Materials :
-
4-(Methylsulfanyl)benzaldehyde (1.0 equiv)
-
Allylamine (1.2 equiv)
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Sodium triacetoxyborohydride (1.5 equiv)
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1,2-Dichloroethane (DCE) or tetrahydrofuran (THF)
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Acetic acid (optional catalyst)
Procedure :
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Dissolve 4-(methylsulfanyl)benzaldehyde (10 mmol) and allylamine (12 mmol) in DCE (50 mL).
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Add acetic acid (0.1 equiv) to catalyze imine formation.
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Cool the mixture to 0°C and add STAB (15 mmol) portionwise.
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Stir at room temperature for 12–24 hours.
-
Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.
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Purify via column chromatography (hexane/ethyl acetate) to isolate the product.
Advantages and Limitations
-
Advantages : High selectivity, mild conditions, and compatibility with acid-sensitive groups.
-
Limitations : Requires anhydrous conditions and careful stoichiometry to avoid over-reduction.
Nucleophilic Substitution of 4-(Methylsulfanyl)benzyl Halides
Synthesis of 4-(Methylsulfanyl)benzyl Chloride
The benzyl halide precursor is synthesized from 4-(methylsulfanyl)benzyl alcohol via treatment with thionyl chloride (SOCl₂):
Alkylation of Allylamine
Materials :
-
4-(Methylsulfanyl)benzyl chloride (1.0 equiv)
-
Allylamine (1.1 equiv)
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Triethylamine (TEA, 1.1 equiv)
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Dichloromethane (DCM)
Procedure :
-
Dissolve allylamine (11 mmol) and TEA (11 mmol) in DCM (30 mL).
-
Add 4-(methylsulfanyl)benzyl chloride (10 mmol) dropwise at 0°C.
-
Stir at room temperature for 6 hours.
-
Wash with 1M HCl, dry over MgSO₄, and concentrate.
Side Reactions and Mitigation
-
Dialkylation : Minimized by using a slight excess of allylamine (1.1 equiv) and TEA to scavenge HCl.
-
Oxidation of Thioether : Prevented by conducting reactions under nitrogen.
Alternative Methods and Emerging Approaches
Mitsunobu Reaction
A Mitsunobu reaction between 4-(methylsulfanyl)benzyl alcohol and allylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine could theoretically form the C–N bond. However, this method is less common for secondary amines and may require optimization.
Buchwald-Hartwig Amination
While typically used for aryl halides, this method is unsuitable for benzyl halides due to the lack of aromatic π-system participation in the coupling mechanism.
Comparative Analysis of Key Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination | STAB, DCE, 25°C | 70–85% | >95% | High |
| Nucleophilic Substitution | TEA, DCM, 0°C → 25°C | 60–75% | 90–95% | Moderate |
Key Considerations :
-
Reductive Amination is preferred for scalability and selectivity.
-
Nucleophilic Substitution requires precursor synthesis but avoids imine intermediates.
Analytical Characterization
Q & A
Q. (Basic) What catalytic methods are commonly employed for synthesizing derivatives of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine?
The Ti(O-iPr)₄/EtMgBr dual catalytic system is widely used for regioselective carbocyclization of allyl-substituted propargylamines. This method enables the formation of heteroatom-containing pyrrolidine derivatives with Z-configured double bonds. Key parameters include:
Q. (Advanced) How can researchers address low yields in Ti–Mg-catalyzed carbocyclization reactions of this compound?
Low yields (e.g., <10%) may arise from steric hindrance due to bulky benzyl substituents or electronic effects impeding substrate-catalyst coordination. Mitigation strategies include:
- Solvent optimization : Polar solvents like CH₂Cl₂ improve reaction rates.
- Catalyst tuning : Reducing steric bulk by replacing cyclopentadienyl ligands (e.g., Cp₂ZrCl₂) with smaller ligands.
- Reaction time extension : Prolonging reaction duration to 3 days for sluggish substrates .
II. Structural Characterization
Q. (Basic) What spectroscopic and analytical techniques are used to confirm the stereochemistry of synthesized derivatives?
- NMR spectroscopy : 1D and 2D NMR (e.g., NOESY) identify Z-configuration of double bonds in methylenepyrrolidine derivatives.
- Mass spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., m/z 291 [M⁺] for (Z)-3-methyl-1-(thiophen-2-ylmethyl)-4-((trimethylsilyl)methylene)pyrrolidine) .
- Elemental analysis : Confirms purity (e.g., C: 86.37%, H: 8.60%, N: 4.79% vs. calculated values) .
Q. (Advanced) How can crystallographic data resolve contradictions in reported stereochemical assignments?
Crystallographic tools like SHELXL and ORTEP-3 enable precise determination of molecular geometry. For example:
- SHELXL refinement : Resolves ambiguities in hydrogen bonding patterns (e.g., zigzag chains with C(7) graph-set notation in 5-MeO-DALT derivatives) .
- ORTEP visualization : Validates spatial arrangements of substituents (e.g., methylsulfanyl groups) using thermal ellipsoid plots .
III. Reactivity and Functionalization
Q. (Basic) What functionalization strategies are effective for modifying the allylamine moiety in this compound?
Q. (Advanced) How do steric and electronic factors influence regioselectivity in heterocycle formation?
- Steric effects : Bulky substituents (e.g., 4-methoxybenzyl) hinder cyclization by impeding enyne–catalyst coordination.
- Electronic effects : Electron-donating groups (e.g., methylsulfanyl) enhance nucleophilicity of triple bonds, favoring 5-membered ring formation over 6-membered alternatives .
IV. Computational and Methodological Considerations
Q. (Basic) What computational tools aid in predicting hydrogen bonding patterns in crystalline derivatives?
Graph-set analysis (e.g., Etter’s formalism) maps hydrogen bond networks, such as N–H⋯N interactions in tryptamine derivatives, enabling prediction of supramolecular architectures .
Q. (Advanced) How can researchers reconcile discrepancies between experimental and computational data?
- Force field adjustments : Calibrate van der Waals radii and torsion angles in molecular dynamics simulations to match crystallographic data.
- DFT benchmarking : Validate calculated NMR chemical shifts against experimental spectra (e.g., δ ~2.5 ppm for methylsulfanyl protons) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on reaction yields for similar substrates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
